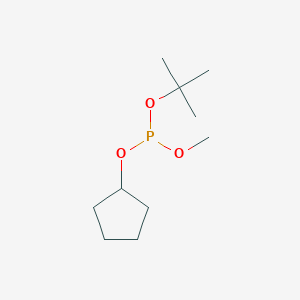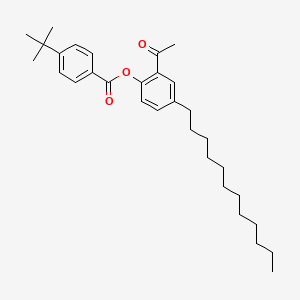![molecular formula C32H28O2 B14385839 [2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone) CAS No. 87894-12-0](/img/structure/B14385839.png)
[2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone) is a complex organic compound characterized by its unique cyclobutane core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of cyclobutane derivatives and phenylmethanone compounds in the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
[2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the cyclobutane ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
[2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane, 1,2-bis(1-methylethenyl)-, trans-: Another cyclobutane derivative with different substituents.
Cyclobutane, 1,2-bis(methylene)-: A simpler cyclobutane compound with methylene groups.
Uniqueness
The uniqueness of [2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone) lies in its specific substitution pattern and the resulting chemical properties. This makes it particularly valuable for certain applications where other cyclobutane derivatives may not be suitable .
Eigenschaften
CAS-Nummer |
87894-12-0 |
|---|---|
Molekularformel |
C32H28O2 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
[3-benzoyl-2,4-bis(2-methylphenyl)cyclobutyl]-phenylmethanone |
InChI |
InChI=1S/C32H28O2/c1-21-13-9-11-19-25(21)27-29(31(33)23-15-5-3-6-16-23)28(26-20-12-10-14-22(26)2)30(27)32(34)24-17-7-4-8-18-24/h3-20,27-30H,1-2H3 |
InChI-Schlüssel |
KWOQHELIICJIGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2C(C(C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4C)C(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14385768.png)
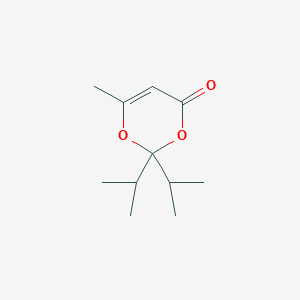
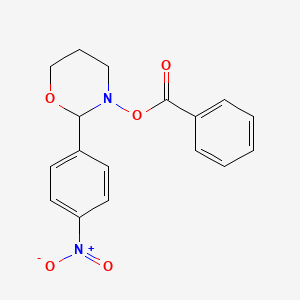

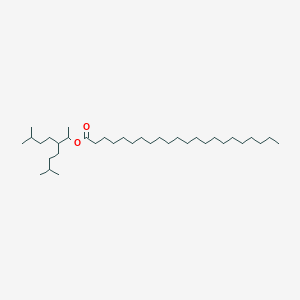
![5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid](/img/structure/B14385795.png)

![2-Propen-1-one, 3-(4-methoxyphenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14385802.png)
![2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14385803.png)


